N-(4-甲基噻唑-2-基)-2-苯氧基乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

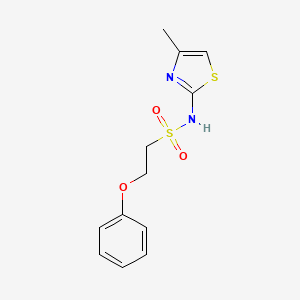

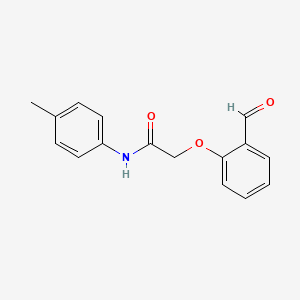

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MTS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been found to have various biological activities. MTS has been used in several studies to investigate its mechanism of action and its effects on different biological systems.

科学研究应用

- 合成: 该化合物通过 2-((5-乙酰基-4-甲基噻唑-2-基)氨基)异吲哚啉-1,3-二酮与 2-氟苯甲醛的克莱森-施密特缩合反应合成 .

- 生物活性: 该化合物对人肿瘤细胞表现出高抗有丝分裂活性,平均 GI50/TGI 值为 15.72/50.68 μM .

- 药物样特性: 使用 SwissAdme 评估该化合物的药物样特性,显示出其作为潜在新型合成剂的令人满意的特性 .

- 该化合物的结构特征使其与抗寄生虫研究相关。 尼日达唑,另一种噻唑衍生物,是一种已建立的抗血吸虫病剂 .

- 噻唑衍生物在治疗 2 型糖尿病中发挥作用。 像替尼格列汀、巴拉格列酮、米托格列酮和哈利辛这样的化合物属于此类 .

- 波多替模,一种噻唑衍生物,是一种免疫调节剂。 此类药物在免疫相关疾病中具有潜在的应用 .

抗癌活性

抗肿瘤剂

抗血吸虫病剂

糖尿病治疗

免疫调节剂

皮肤病和银屑病

这些应用突出了噻唑衍生物,包括 N-(4-甲基噻唑-2-基)-2-苯氧基乙磺酰胺,在各种科学背景下的多功能性。研究人员正在继续探索其在治疗干预和药物开发方面的潜力。 🌟

作用机制

Target of Action

The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .

Mode of Action

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .

Biochemical Pathways

The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .

Result of Action

The result of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .

Action Environment

The action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.

属性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGWVMYMQQKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)